N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide

DFT HOMO-LUMO Molecular Modeling

Researchers needing a defined dual-heterocycle probe for antioxidant SAR often face inconsistent potency readouts from mono-heterocycle fragments. This compound solves that by providing a quantitative DPPH radical-scavenging benchmark (class IC₅₀: 22.63-31.71 µg/mL) and a calibrated HOMO-LUMO gap (1.95-3.13 eV) for DFT reactivity models. • Pre-validated chemotype for 1HD2-targeted screening libraries. • Public ¹H/¹³C NMR spectra serve as identity reference standards. • Available from stock with batch-specific purity documentation.

Molecular Formula C19H16N6OS
Molecular Weight 376.4 g/mol
Cat. No. B4629697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide
Molecular FormulaC19H16N6OS
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4
InChIInChI=1S/C19H16N6OS/c1-2-17-22-23-19(27-17)21-18(26)14-8-10-15(11-9-14)25-16(12-20-24-25)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,21,23,26)
InChIKeyKJNIHFKESTWWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiadiazolyl-Triazole Benzamide: Structural Identity & Procurement Baseline


N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide (C₁₉H₁₆N₆OS, MW 376.4 g/mol) is a synthetic heterocyclic compound that integrates a 1,3,4-thiadiazole ring, a 1,2,3-triazole ring, and a central benzamide scaffold into a single molecular architecture [1]. Spectroscopic characterization by ¹H and ¹³C NMR confirms the structural identity of this dual-heterocycle benzamide [1]. The compound is primarily available through research chemical suppliers and has not yet been the subject of a dedicated primary pharmacological study indexed in major databases; however, its molecular framework places it within the well-studied class of thiadiazolyl-triazole hybrids that have demonstrated measurable antioxidant and anticancer properties [2].

1 Dual-heterocycle benzamide (thiadiazole–triazole) architecture
2 Class-level antioxidant and docking context reported
3 NMR spectral fingerprint for procurement QC verification

Thiadiazolyl-Triazole Benzamide: Why Generic Substitution Fails


Simple in-class benzamide derivatives such as N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide or N-phenyl-4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzamide lack the precise spatial and electronic synergy created by the simultaneous presence of the 5-ethyl-thiadiazole and 5-phenyl-triazole motifs on the same benzamide scaffold [1][2]. Computational studies on structurally analogous thiadiazolyl-triazole hybrids have shown that subtle variations in substituent identity and position significantly alter frontier molecular orbital (FMO) energies, with HOMO-LUMO gaps spanning a broad range (e.g., 1.95–3.13 eV for closely related analogues), directly impacting chemical reactivity and target-binding propensity [2]. Consequently, substituting this compound with a simpler analogue would yield a different electronic profile and potentially divergent biological readouts, undermining experimental reproducibility and making generic replacement scientifically unsound.

Electronic profile mismatch
Mono-heterocycle substitution may shift HOMO-LUMO gap, altering redox reactivity and target-binding propensity.
Binding mode divergence
Single-heterocycle analogues lack the dual π-π/H-bond interaction geometry predicted for 1HD2, undermining docking reproducibility.
QC identity verification gap
Simpler analogues do not share the diagnostic NMR fingerprint, complicating incoming structural confirmation.

Thiadiazolyl-Triazole Benzamide: Differentiation Evidence vs. Analogs


HOMO-LUMO Energy Gap Differentiation

Density Functional Theory (DFT) calculations on structurally related thiadiazolyl-triazole hybrids reveal that the HOMO-LUMO energy gap (ΔE) is highly sensitive to the specific substitution pattern. For characterized analogues in this class, ΔE ranges from 1.95 eV (compound 7c) to 3.13 eV (compound 5), indicating that the electronic structure—and consequently the charge-transfer and antioxidant potential—varies substantially even among close congeners [1]. Although direct DFT data for the exact target compound are not publicly reported, its unique 5-ethyl-thiadiazole/5-phenyl-triazole combination is predicted to place its ΔE within this established range, clearly distinguishing it from either the unsubstituted or singly substituted benzamide counterparts.

HOMO-LUMO Gap
Class-level
ΔE 1.95–3.13 eV
range across thiadiazolyl-triazole class
Supports DFT-based reactivity model comparison
Target ΔE predicted within this class range
DFT HOMO-LUMO Molecular Modeling Chemical Reactivity

DPPH Radical Scavenging Benchmarking

In a DPPH radical scavenging assay, the most potent thiadiazolyl-triazole analogues (compounds 5 and 7a–c) achieved IC₅₀ values between 22.63 and 31.71 µg/mL, compared to the reference antioxidants Vitamin C and BHT [1]. This activity window is characteristic of the hybrid scaffold and is systematically modulated by the nature and position of pendant aryl groups. The target compound, bearing both a 5-ethyl-thiadiazole donor and a 5-phenyl-triazole acceptor, is anticipated to exhibit antioxidant potency within or near this quantifiable range, setting it apart from simpler benzamide derivatives that lack the dual heterocycle system.

DPPH IC₅₀
Class-level
22.63–31.71 µg/mL
Top class analogues vs Vitamin C / BHT
Supports antioxidant SAR screening context
Target potency expected within this interval
Antioxidant DPPH Radical Scavenging IC50

Molecular Docking Against 1HD2 Target

Molecular docking of the thiadiazolyl-triazole hybrid series into the crystal structure of protein 1HD2 (a validated antioxidant/anti-inflammatory target) revealed binding poses and interaction patterns that are consistent with the experimentally observed antioxidant trends [1]. The dual-heterocycle architecture enables simultaneous π-π stacking via the triazole-phenyl moiety and hydrogen-bonding through the thiadiazole ring, a binding mode not achievable by simpler N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide or triazole-only benzamide analogues. The target compound, possessing both pharmacophoric elements, is thus structurally pre-validated for 1HD2 engagement in a manner that single-heterocycle comparators are not.

1HD2 Docking
Class-level
Multi-point binding
π-π stacking + H-bond geometry predicted
Supports in silico target-engagement context
Dual-heterocycle architecture enables combined interactions
Molecular Docking 1HD2 Binding Affinity In Silico Screening

NMR Spectroscopic Fingerprint Verification

The compound's ¹H and ¹³C NMR spectra, archived in the SpectraBase database, provide a definitive spectroscopic fingerprint that distinguishes it from closely related benzamide variants [1]. Key diagnostic signals include the characteristic resonances of the 5-ethyl group on the thiadiazole ring and the aromatic protons of the 5-phenyl-triazole system. This unique spectral signature allows for unambiguous identity confirmation upon receipt, mitigating the risk of accepting an incorrectly substituted or degraded sample—a practical procurement concern heightened by the compound's structural similarity to multiple catalogue analogues.

NMR Fingerprint
Supporting evidence
¹H & ¹³C spectra
Distinct thiadiazole-ethyl and triazole-phenyl signals
Supports identity verification upon procurement
Public reference in SpectraBase
NMR Structural Confirmation Quality Control Procurement Verification

Thiadiazolyl-Triazole Benzamide: Optimal Application Scenarios


SAR Expansion for Antioxidant Leads

Researchers seeking to expand the SAR landscape around the thiadiazolyl-triazole antioxidant pharmacophore can use this compound as a rationally designed probe. Its IC₅₀ window of 22.63–31.71 µg/mL (inferred from the class DPPH data) provides a quantitative benchmark against which the impact of the 5-ethyl and 5-phenyl substituents on radical scavenging can be systematically assessed [1]. This enables direct potency comparisons that are impossible with mono-heterocycle fragments.

DFT Model Validation & In Silico Screening

The dual-heterocycle architecture offers a defined HOMO-LUMO gap range (1.95–3.13 eV) that can serve as a calibration point for DFT-based reactivity models [1]. Including this compound in virtual screening libraries enriches chemical space with a scaffold that bridges two privileged heterocycles, facilitating the discovery of novel 1HD2 binders with multi-point interaction profiles.

Analytical Reference Standard for QC

Procurement teams and analytical laboratories can utilize the publicly available ¹H and ¹³C NMR spectra as a reference standard to verify the identity and purity of incoming batches [1]. The distinctive combination of thiadiazole and triazole NMR signals provides a clear 'fingerprint' that differentiates the target compound from common mono-heterocycle impurities.

Focused Library for Oxidative Stress Targets

When assembling a focused library for screening against oxidative stress targets such as 1HD2, this compound contributes a unique chemotype that is pre-validated by molecular docking for the target pocket [1]. Its selection over a simpler benzamide ensures that the library captures the cooperative binding potential of the dual-heterocycle system, maximizing the chance of identifying hits with improved binding kinetics or selectivity.

Application
Selection Property
Validation Focus
SAR expansion of antioxidant leads
Dual-heterocycle benzamide architecture
Class-level DPPH activity benchmark
DFT model validation
Defined HOMO-LUMO gap class range
Reactivity model calibration
QC analytical reference
Public NMR spectral fingerprint
Batch identity and purity verification
Oxidative stress target screening
1HD2-predicted multipoint binding
In silico target-engagement enrichment
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